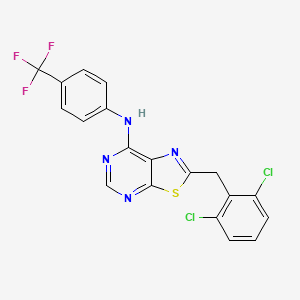

JNJ-39729209

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C19H11Cl2F3N4S |

|---|---|

分子量 |

455.3 g/mol |

IUPAC 名称 |

2-[(2,6-dichlorophenyl)methyl]-N-[4-(trifluoromethyl)phenyl]-[1,3]thiazolo[5,4-d]pyrimidin-7-amine |

InChI |

InChI=1S/C19H11Cl2F3N4S/c20-13-2-1-3-14(21)12(13)8-15-28-16-17(25-9-26-18(16)29-15)27-11-6-4-10(5-7-11)19(22,23)24/h1-7,9H,8H2,(H,25,26,27) |

InChI 键 |

ZLJIMPNGWJVGFZ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1)Cl)CC2=NC3=C(N=CN=C3S2)NC4=CC=C(C=C4)C(F)(F)F)Cl |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of JNJ-39729209, a Potent and Selective TRPV1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-39729209 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. This technical guide delineates the core mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols from seminal studies, and providing visual representations of its interaction with the TRPV1 signaling pathway and the workflows of key experiments. The primary mechanism of this compound involves the direct inhibition of the TRPV1 channel, thereby blocking the downstream signaling cascades initiated by various noxious stimuli, including capsaicin, heat, and protons. This antagonism has demonstrated significant efficacy in preclinical models of inflammatory pain and cough.

Core Mechanism of Action: Antagonism of the TRPV1 Receptor

This compound exerts its pharmacological effects by acting as a direct antagonist at the TRPV1 receptor. TRPV1 is a non-selective cation channel predominantly expressed on the peripheral terminals of nociceptive sensory neurons. It functions as a polymodal integrator of painful stimuli. Activation of TRPV1 by agonists such as capsaicin, noxious heat (≥43°C), or acidic conditions (protons) leads to a conformational change in the channel, allowing the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺). This influx results in depolarization of the neuronal membrane, initiating an action potential that is transmitted to the central nervous system and perceived as pain.

This compound competitively binds to the TRPV1 receptor, preventing its activation by various stimuli. By blocking the channel opening, this compound effectively inhibits the initial step in the pain signaling cascade. This mechanism is crucial in conditions characterized by TRPV1 sensitization, such as inflammatory and neuropathic pain, where the channel's threshold for activation is lowered.

Signaling Pathway

The following diagram illustrates the TRPV1 signaling pathway and the point of intervention for this compound.

Quantitative Data Summary

The potency and selectivity of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Antagonist Potency of this compound

| Species | Assay Type | Agonist | Potency (pIC₅₀) | Binding Affinity (pKi) |

| Human | Fluorometric Imaging Plate Reader (FLIPR) | Protons (pH 6.0) | 7.9 | 7.8 |

| Rat | Fluorometric Imaging Plate Reader (FLIPR) | Protons (pH 6.0) | 8.5 | 7.9 |

pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration (IC₅₀). pKi is the negative logarithm of the binding affinity constant (Ki).

Table 2: In Vivo Efficacy of this compound

| Preclinical Model | Species | Endpoint | Route of Administration | Effective Dose |

| Carrageenan-induced Thermal Hyperalgesia | Rat | Reversal of thermal hyperalgesia | Oral | 10 mg/kg |

| Complete Freund's Adjuvant (CFA)-evoked Thermal Hyperalgesia | Rat | Reversal of thermal hyperalgesia | Oral | 10 mg/kg |

| Capsaicin-induced Cough | Guinea Pig | Reduction in cough frequency | Oral | 30 mg/kg |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

In Vitro Potency Assessment: Fluorometric Imaging Plate Reader (FLIPR) Assay

This assay is used to determine the functional antagonist potency of this compound by measuring its ability to inhibit TRPV1 activation-induced calcium influx.

Experimental Workflow:

JNJ-39729209: A Potent and Selective TRPV1 Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-39729209 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain perception, neurogenic inflammation, and cough reflex. This document provides a comprehensive overview of the preclinical pharmacological data for this compound, including its in vitro antagonist activity, and its efficacy in in vivo models of inflammatory pain and cough. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate a deeper understanding of its mechanism of action and pharmacological profile.

Core Quantitative Data

The antagonist activity of this compound has been characterized across multiple species, demonstrating its potent and consistent inhibition of the TRPV1 channel. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Antagonist Potency of this compound at the TRPV1 Channel

| Species | Assay Type | Parameter | Value | Reference |

| Human | Functional | pIC50 | 7.9 | [1][2] |

| Human | Binding | pKi | 7.8 | [3] |

| Rat | Functional | pIC50 | 8.5 | [1][2] |

| Rat | Binding | pKi | 7.9 | [3] |

| Canine | Functional | pIC50 | 7.9 | [1][2] |

| Guinea Pig | Functional | pIC50 | 7.7 | [1][2] |

Table 2: Selectivity Profile of this compound

| Target | Activity at 10 µM | Reference |

| TRPV2 | No agonist or antagonist activity | [3] |

| hTRPV4 | No agonist or antagonist activity | [3] |

| hTRPA1 | No agonist or antagonist activity | [3] |

Mechanism of Action: TRPV1 Antagonism

TRPV1 is a non-selective cation channel predominantly expressed on sensory neurons. It is activated by a variety of noxious stimuli, including heat, protons (acidic pH), and endogenous inflammatory mediators, as well as exogenous compounds like capsaicin, the pungent component of chili peppers.[4] Activation of TRPV1 leads to an influx of Ca²⁺ and Na⁺ ions, resulting in depolarization of the neuron and the generation of an action potential that is transmitted to the central nervous system, ultimately perceived as pain.[1][4]

This compound acts as a competitive antagonist at the TRPV1 receptor.[5] By binding to the receptor, it prevents endogenous and exogenous agonists from activating the channel, thereby blocking the downstream signaling cascade that leads to the sensation of pain and the initiation of the cough reflex.

Caption: Mechanism of this compound as a TRPV1 antagonist.

Preclinical Efficacy

This compound has demonstrated significant efficacy in well-established preclinical models of inflammatory pain and cough.

Inflammatory Pain Models

This model induces a localized inflammation and a state of heightened sensitivity to heat. This compound has been shown to effectively reduce this thermal hyperalgesia.[2][5]

Experimental Protocol:

-

Animals: Male Sprague-Dawley rats are typically used.

-

Induction of Inflammation: A subcutaneous injection of 1-2% lambda-carrageenan in saline is administered into the plantar surface of one hind paw.[6]

-

Drug Administration: this compound or vehicle is administered, often orally or intraperitoneally, at a specified time before or after the carrageenan injection.

-

Assessment of Thermal Hyperalgesia: The paw withdrawal latency to a radiant heat source is measured at various time points post-carrageenan injection using a plantar test apparatus.[6] A shortened withdrawal latency in the carrageenan-injected paw compared to the contralateral paw or baseline indicates hyperalgesia.

-

Endpoint: The primary endpoint is the reversal of the carrageenan-induced decrease in paw withdrawal latency.

Caption: Experimental workflow for the carrageenan-induced thermal hyperalgesia model.

The CFA model induces a more persistent inflammatory state, mimicking chronic inflammatory pain. This compound has also demonstrated efficacy in this model.[2][5]

Experimental Protocol:

-

Animals: Male Lewis or Sprague-Dawley rats are commonly used.

-

Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant is administered into the plantar surface of one hind paw.[7]

-

Drug Administration: this compound or vehicle is administered at specified time points after CFA injection.

-

Assessment of Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured periodically over several days or weeks.[7]

-

Endpoint: The primary endpoint is the attenuation of the long-lasting thermal hyperalgesia induced by CFA.

Cough Model

TRPV1 channels on sensory nerves in the airways are critical for mediating the cough reflex in response to irritants. This compound has been shown to possess anti-tussive properties in this model.[2]

Experimental Protocol:

-

Animals: Male Dunkin-Hartley guinea pigs are frequently used.

-

Drug Administration: this compound or vehicle is administered, typically orally or via inhalation, prior to the capsaicin challenge.

-

Induction of Cough: Conscious, unrestrained guinea pigs are exposed to an aerosolized solution of capsaicin (e.g., 10-30 µM) in a whole-body plethysmograph.[8][9]

-

Quantification of Cough: The number of coughs is recorded over a defined period during and after capsaicin exposure, often identified by characteristic changes in airflow and pressure, and accompanying sounds.[8]

-

Endpoint: The primary endpoint is a significant reduction in the number of capsaicin-induced coughs in the this compound-treated group compared to the vehicle-treated group.

Caption: Experimental workflow for the capsaicin-induced cough model.

Signaling Pathways

The activation of TRPV1 by various stimuli initiates a signaling cascade within the sensory neuron. This process is complex and can be modulated by various intracellular pathways. As an antagonist, this compound prevents the initiation of this cascade.

Caption: Simplified TRPV1 signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a potent and selective TRPV1 antagonist with demonstrated efficacy in preclinical models of inflammatory pain and cough. Its consistent activity across multiple species highlights its potential as a therapeutic agent. The detailed methodologies and data presented in this guide provide a solid foundation for further research and development of this compound. The provided visualizations of the mechanism of action, experimental workflows, and signaling pathways offer a clear and concise summary of the core pharmacology of this compound.

References

- 1. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological studies of allergic cough in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]

- 5. TRPV1 antagonist JNJ-39439335 (mavatrep) demonstrates proof of pharmacology in healthy men: a first-in-human, double-blind, placebo-controlled, randomized, sequential group study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory and analgesic effects of paeonol in carrageenan-evoked thermal hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probucol Ameliorates Complete Freund's Adjuvant-Induced Hyperalgesia by Targeting Peripheral and Spinal Cord Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TRPA1 Agonists Evoke Coughing in Guinea Pig and Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of capsaicin- and citric-acid-induced cough reflexes in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to JNJ-39729209: A Potent and Selective TRPV1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-39729209 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. With the CAS number 1160606-90-5, this small molecule, chemically identified as 2-(2,6-dichlorobenzyl)-N-(4-(trifluoromethyl)phenyl)thiazolo[5,4-d]pyrimidin-7-amine, has demonstrated significant potential in preclinical models of pain and inflammation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, detailed experimental protocols, and relevant signaling pathways.

Core Compound Information

| Property | Value |

| IUPAC Name | 2-(2,6-dichlorobenzyl)-N-(4-(trifluoromethyl)phenyl)thiazolo[5,4-d]pyrimidin-7-amine[1] |

| CAS Number | 1160606-90-5[1] |

| Synonyms | JNJ39729209[1] |

| Molecular Formula | C19H11Cl2F3N4S[1] |

| Molecular Weight | 455.28 g/mol [1] |

Mechanism of Action

This compound functions as a competitive antagonist of the TRPV1 receptor.[2] The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons (low pH), and capsaicin.[3] It is predominantly expressed on sensory neurons.[2][3]

Activation of the TRPV1 receptor leads to an influx of Ca2+ and Na+ ions, causing membrane depolarization and the transmission of pain signals.[3] Inflammatory mediators can sensitize TRPV1, lowering its activation threshold and contributing to hyperalgesia.[2] this compound exerts its effects by binding to the TRPV1 receptor and preventing its activation by various stimuli, thereby blocking the downstream signaling cascade that leads to pain perception.[4]

In Vitro Pharmacology

This compound has been shown to be a potent antagonist of both human and rat TRPV1 receptors.

| Assay | Species | Value |

| Binding Affinity (pKi) | Human | 7.8[1] |

| Rat | 7.9[1] | |

| Proton Activation Inhibition (pIC50) | Human | 7.9[1] |

| Rat | 8.5[1] |

The compound demonstrates selectivity for TRPV1, showing no significant agonist or antagonist activity at other related TRP channels, such as TRPV2, hTRPV4, or hTRPA1, at concentrations up to 10 µM.[1]

In Vivo Pharmacology

Preclinical studies have demonstrated the efficacy of this compound in various animal models.

| In Vivo Model | Effect of this compound |

| Capsaicin-Induced Hypotension | Dose-dependent blockade[1] |

| Capsaicin-Induced Hypothermia | Inhibition[1] |

| Body Temperature | Induction of mild hyperthermia[1] |

| Carrageenan-Evoked Thermal Hyperalgesia | Significant efficacy[1] |

| Complete Freund's Adjuvant (CFA)-Evoked Thermal Hyperalgesia | Significant efficacy[5] |

| Capsaicin-Induced Cough (Guinea Pig) | Significant anti-tussive activity[1] |

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol is a generalized procedure for determining the binding affinity of a compound to its target receptor.

Objective: To determine the pKi of this compound for the TRPV1 receptor.

Materials:

-

Membrane preparations from cells expressing the target receptor (human or rat TRPV1).

-

Radioligand (e.g., [3H]-resiniferatoxin).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well plates.

-

Filter mats (e.g., GF/C).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Incubate the membrane preparations with the radioligand and varying concentrations of this compound in a 96-well plate.

-

Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Terminate the reaction by rapid filtration through filter mats to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Dry the filters and add scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting non-specific binding (determined in the presence of a saturating concentration of a known TRPV1 ligand) from total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Express the result as pKi (-log(Ki)).

Workflow Diagram:

Caption: Workflow for a radioligand binding assay.

Carrageenan-Induced Thermal Hyperalgesia (General Protocol)

This protocol outlines a common in vivo model for assessing the analgesic efficacy of a compound in an inflammatory pain state.

Objective: To evaluate the effect of this compound on thermal hyperalgesia.

Materials:

-

Male Sprague-Dawley rats.

-

Carrageenan solution (e.g., 1% in saline).

-

This compound or vehicle control.

-

Plantar test apparatus (e.g., Hargreaves apparatus).

Procedure:

-

Acclimatize the rats to the testing environment and the plantar test apparatus.

-

Measure the baseline paw withdrawal latency to a radiant heat source for each rat.

-

Administer this compound or vehicle orally at a predetermined time before the carrageenan injection.

-

Induce inflammation by injecting carrageenan into the plantar surface of one hind paw.

-

At various time points after the carrageenan injection (e.g., 2, 3, 4 hours), measure the paw withdrawal latency to the radiant heat source.

-

A reduction in paw withdrawal latency in the vehicle-treated group indicates the development of thermal hyperalgesia.

-

Compare the paw withdrawal latencies of the this compound-treated group to the vehicle-treated group.

-

An increase in paw withdrawal latency in the this compound-treated group indicates an anti-hyperalgesic effect.

Workflow Diagram:

Caption: Workflow for carrageenan-induced thermal hyperalgesia.

Signaling Pathways

TRPV1 Activation and Antagonism

The following diagram illustrates the activation of the TRPV1 receptor by various stimuli and its inhibition by this compound, preventing downstream signaling.

Caption: TRPV1 activation pathway and antagonism by this compound.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, the synthesis of structurally related thiazolo[5,4-d]pyrimidine derivatives generally involves the construction of the core heterocyclic system followed by the introduction of the side chains.

A plausible, though unconfirmed, general synthetic approach could involve:

-

Synthesis of a substituted thiazole precursor.

-

Annulation of the pyrimidine ring onto the thiazole core.

-

Functionalization at the 7-position, likely via a chlorination followed by a nucleophilic aromatic substitution with 4-(trifluoromethyl)aniline.

-

Introduction of the 2-(2,6-dichlorobenzyl) group.

The exact reagents, reaction conditions, and purification methods would be proprietary information or detailed within specific patents.

Conclusion

This compound is a well-characterized, potent, and selective TRPV1 antagonist with demonstrated efficacy in preclinical models of pain and inflammation. Its pharmacological profile suggests its potential as a therapeutic agent for various pain conditions. The provided data and general experimental frameworks offer a solid foundation for further research and development involving this compound. Further investigation into its clinical efficacy and safety profile is warranted.

References

Preclinical Profile of JNJ-39729209: A Potent and Selective TRPV1 Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

JNJ-39729209 is a novel, potent, and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] This document provides a comprehensive overview of the preclinical data for this compound, focusing on its pharmacological, pharmacokinetic, and in vivo efficacy profile. The information presented is intended to serve as a technical guide for researchers, scientists, and professionals involved in the development of novel analgesic and anti-tussive agents.

Core Data Summary

In Vitro Pharmacology

The in vitro activity of this compound was characterized through a series of binding and functional assays, demonstrating its potent and selective antagonism of the TRPV1 receptor across multiple species.

| Parameter | Species | Value | Assay Type |

| pKi | Human | 7.8 | [³H]Resiniferotoxin Binding Assay |

| Rat | 7.9 | [³H]Resiniferotoxin Binding Assay | |

| pIC₅₀ (Proton activation) | Human | 7.9 | Intracellular Calcium Assay |

| Rat | 8.5 | Intracellular Calcium Assay | |

| pIC₅₀ (Capsaicin activation) | Human | 7.9 | Intracellular Calcium Assay |

| Rat | 8.2 | Intracellular Calcium Assay | |

| pIC₅₀ (Heat activation) | Human | 7.7 | Intracellular Calcium Assay |

| Rat | 8.0 | Intracellular Calcium Assay | |

| Selectivity | - | No agonist or antagonist activity at 10 µM | Assays for TRPV2, hTRPV4, or hTRPA1 |

In Vivo Pharmacology & Efficacy

This compound has demonstrated significant efficacy in rodent models of inflammatory pain and cough. It also exhibits a characteristic on-target effect on body temperature, a known physiological response to TRPV1 antagonism.

| Model | Species | Effect |

| Capsaicin-induced Hypotension | Rat | Blocked capsaicin-induced hypotension |

| Body Temperature | Rat | Induced mild, transient hyperthermia and inhibited capsaicin-induced hypothermia |

| Carrageenan-induced Thermal Hyperalgesia | Rat | Significant efficacy against thermal hyperalgesia |

| Complete Freund's Adjuvant (CFA)-evoked Thermal Hyperalgesia | Rat | Significant efficacy against thermal hyperalgesia |

| Capsaicin-induced Cough | Guinea Pig | Significant anti-tussive activity |

Pharmacokinetics

Pharmacokinetic studies in rats revealed that this compound possesses favorable drug-like properties, including good oral bioavailability and brain penetration.

| Parameter | Species | Value/Characteristic |

| Clearance | Rat | Low |

| Volume of Distribution | Rat | Moderate |

| Oral Bioavailability | Rat | Good |

| Brain Penetrance | Rat | Brain-penetrant |

Experimental Protocols

[³H]Resiniferotoxin Binding Assay

-

Objective: To determine the binding affinity of this compound to the human and rat TRPV1 receptors.

-

Methodology:

-

Membranes were prepared from HEK293 cells stably expressing either human or rat TRPV1.

-

Membranes were incubated with 0.1 nM [³H]resiniferotoxin and varying concentrations of this compound in a binding buffer (50 mM Tris-HCl, pH 7.4, containing 0.1% BSA) for 1 hour at 37°C.

-

Non-specific binding was determined in the presence of 1 µM unlabeled resiniferotoxin.

-

Bound and free radioligand were separated by rapid filtration through GF/B filters.

-

Radioactivity retained on the filters was quantified by liquid scintillation counting.

-

Ki values were calculated from IC₅₀ values using the Cheng-Prusoff equation.

-

Intracellular Calcium Assay for TRPV1 Antagonism

-

Objective: To assess the functional antagonist activity of this compound against various TRPV1 activators.

-

Methodology:

-

HEK293 cells expressing either human or rat TRPV1 were plated in 96-well plates.

-

Cells were loaded with the calcium-sensitive dye Fluo-4 AM.

-

Cells were pre-incubated with varying concentrations of this compound or vehicle for 15 minutes.

-

TRPV1 was activated by the addition of either capsaicin (100 nM), acidic buffer (pH 5.5), or by increasing the temperature to 45°C.

-

Changes in intracellular calcium concentration were measured using a fluorometric imaging plate reader (FLIPR).

-

IC₅₀ values were determined by non-linear regression analysis of the concentration-response curves.

-

Carrageenan-induced Thermal Hyperalgesia in Rats

-

Objective: To evaluate the efficacy of this compound in a model of inflammatory pain.

-

Methodology:

-

Male Sprague-Dawley rats were used.

-

A baseline paw withdrawal latency to a radiant heat source was determined (Plantar Test).

-

Inflammation was induced by injecting 100 µL of 2% carrageenan in saline into the plantar surface of one hind paw.

-

This compound or vehicle was administered orally at various doses 1 hour before testing.

-

Paw withdrawal latencies were re-assessed at multiple time points post-carrageenan injection.

-

The degree of thermal hyperalgesia and its reversal by this compound were calculated.

-

Capsaicin-induced Cough in Guinea Pigs

-

Objective: To assess the anti-tussive potential of this compound.

-

Methodology:

-

Male Dunkin-Hartley guinea pigs were used.

-

Animals were placed in a whole-body plethysmograph to monitor respiratory parameters and detect coughs.

-

A baseline cough response was established.

-

This compound or vehicle was administered orally at various doses.

-

Animals were exposed to an aerosol of capsaicin (30 µM) for 10 minutes.

-

The number of coughs during the exposure period was counted and compared between treatment groups.

-

Visualizations

Caption: TRPV1 signaling pathway and antagonism by this compound.

Caption: Workflow for Carrageenan-Induced Thermal Hyperalgesia Model.

References

The Discovery and Development of JNJ-39758979: A Potent and Selective Histamine H4 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory and immune responses. Developed by Janssen Research & Development, this small molecule, chemically identified as (R)-4-(3-amino-pyrrolidin-1-yl)-6-isopropyl-pyrimidin-2-ylamine, showed promise in preclinical models of allergic and inflammatory conditions, including pruritus, asthma, and dermatitis. Despite demonstrating efficacy in early clinical trials for atopic dermatitis and histamine-induced pruritus, its development was halted in Phase 2 due to safety concerns, specifically the emergence of drug-induced agranulocytosis. This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development of JNJ-39758979, detailing its pharmacological profile, experimental protocols, and the ultimate reasons for its discontinuation.

Introduction

The histamine H4 receptor is the most recently identified of the four histamine receptor subtypes and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells.[1][2] Its activation is linked to a variety of pro-inflammatory responses, such as chemotaxis of immune cells and cytokine release, making it an attractive therapeutic target for inflammatory and allergic diseases.[1][3] JNJ-39758979 emerged from a drug discovery program aimed at identifying potent and selective H4R antagonists with favorable pharmacokinetic properties for oral administration.

Discovery and Chemical Synthesis

JNJ-39758979 belongs to a series of 6-alkyl-2,4-diaminopyrimidine derivatives. The discovery process involved rational drug design and structure-activity relationship (SAR) studies to optimize potency and selectivity against the H4R.

While a detailed, step-by-step synthesis protocol is not publicly available, the general synthesis of related aminopyrimidine compounds involves multi-step reactions. The synthesis of the core (R)-3-aminopyrrolidine moiety is a key step, which can be achieved through various stereoselective methods. The final assembly of JNJ-39758979 likely involves the coupling of the aminopyrrolidine with a suitably substituted pyrimidine precursor.

Preclinical Pharmacology

In Vitro Pharmacology

JNJ-39758979 is a high-affinity and selective antagonist of the H4 receptor. Its binding affinity and functional antagonism have been characterized across multiple species.

Table 1: In Vitro Potency and Selectivity of JNJ-39758979

| Parameter | Species | Value | Reference(s) |

| Binding Affinity (Ki) | |||

| H4R | Human | 12.5 ± 2.6 nM | [4] |

| H4R | Mouse | 5.3 nM | [5] |

| H4R | Monkey | 25 nM | [5] |

| H4R | Rat | 188 nM | [5] |

| H4R | Guinea Pig | 306 nM | [5] |

| H1R | Human | >1,000 nM | [6] |

| H2R | Human | >1,000 nM | [6] |

| H3R | Human | 1,043 nM | [6] |

| Functional Antagonism (pA2) | |||

| H4R (cAMP inhibition) | Human | 7.9 | [5] |

| H4R (cAMP inhibition) | Mouse | 8.3 | [5] |

| H4R (cAMP inhibition) | Monkey | 7.5 | [5] |

| H4R (cAMP inhibition) | Rat | 7.2 | [5] |

| Functional Inhibition (IC50) | |||

| Histamine-induced mast cell chemotaxis | Mouse | 8 nM | [6] |

Note: The selectivity for the H4 receptor is over 80-fold compared to other human histamine receptors.[4][7]

In Vivo Pharmacology

JNJ-39758979 demonstrated efficacy in various animal models of inflammation and pruritus.

Table 2: In Vivo Efficacy of JNJ-39758979

| Model | Species | Dosing | Key Findings | Reference(s) |

| Ovalbumin-induced airway inflammation (Asthma model) | Mouse | 0.2 - 20 mg/kg | Reduced eosinophil infiltration in bronchoalveolar lavage fluid (BALF). | [6] |

| Fluorescein isothiocyanate (FITC)-induced contact hypersensitivity (Dermatitis model) | Mouse | 20 mg/kg | Decreased ear edema. | [6] |

| Histamine-induced pruritus | Mouse | Not specified | Inhibited scratching behavior. | [6] |

Pharmacokinetics

Pharmacokinetic studies in animals and humans revealed that JNJ-39758979 is orally bioavailable with a long half-life.

Table 3: Pharmacokinetic Parameters of JNJ-39758979

| Parameter | Species | Dose | Value | Reference(s) |

| Cmax | Mouse | 10 mg/kg (p.o.) | 0.3 µM | [5] |

| t1/2 | Mouse | 10 mg/kg (p.o.) | 7.5 hours | [5] |

| Oral Bioavailability (F) | Mouse | 10 mg/kg (p.o.) | 36% | [5] |

| Volume of distribution (Vss) | Mouse | 2 mg/kg (i.v.) | 19.9 L/kg | [5] |

| AUC | Mouse | 2 mg/kg (i.v.) | 1.4 µM*h | [5] |

| Clearance (CL) | Mouse | 2 mg/kg (i.v.) | 2.2 L/h | [5] |

| Plasma half-life | Human | Single oral dose | 124-157 hours | [4] |

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This assay measures the affinity of a compound for a specific receptor.

General workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes from a cell line recombinantly expressing the human histamine H4 receptor are prepared.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

-

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]histamine) and varying concentrations of the unlabeled test compound (JNJ-39758979).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Histamine-Induced Eosinophil Shape Change Assay (General Protocol)

This functional assay assesses the antagonist activity of a compound by measuring its ability to block histamine-induced changes in eosinophil morphology.

Workflow for the histamine-induced eosinophil shape change assay.

Methodology:

-

Cell Preparation: Freshly isolated human eosinophils or whole blood is used.

-

Pre-incubation: The cells are pre-incubated with varying concentrations of JNJ-39758979 or vehicle control.

-

Stimulation: The cells are then stimulated with a sub-maximal concentration of histamine to induce a shape change.

-

Flow Cytometry Analysis: The change in cell morphology is quantified by measuring the forward scatter (FSC) of the eosinophil population using a flow cytometer. Eosinophils are typically identified by their characteristic autofluorescence.[7][8]

-

Data Analysis: The ability of JNJ-39758979 to inhibit the histamine-induced increase in FSC is determined, and an IC50 value is calculated.

In Vivo Models of Inflammation and Pruritus (General Protocols)

This is a common model to study allergic asthma.

Methodology:

-

Sensitization: BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide on, for example, days 0 and 14.[4][9]

-

Challenge: The sensitized mice are then challenged with aerosolized OVA on multiple consecutive days (e.g., days 21-23) to induce airway inflammation.[4][9]

-

Treatment: JNJ-39758979 is administered orally prior to the OVA challenges.

-

Endpoint Measurement: 24 hours after the final challenge, bronchoalveolar lavage (BAL) is performed to collect fluid from the lungs. The number of inflammatory cells, particularly eosinophils, in the BAL fluid is then counted.

This model is used to study allergic contact dermatitis.

Methodology:

-

Sensitization: The shaved abdominal skin of BALB/c mice is painted with fluorescein isothiocyanate (FITC) on day 0.[10]

-

Challenge: On day 5, a solution of FITC is applied to the ear to elicit an inflammatory response.[10]

-

Treatment: JNJ-39758979 is administered orally prior to the ear challenge.

-

Endpoint Measurement: Ear thickness is measured at various time points after the challenge as an indicator of edema and inflammation.

This model is used to assess the anti-pruritic effects of a compound.

Methodology:

-

Acclimatization: Mice are placed in individual observation chambers to acclimate.

-

Injection: Histamine is injected intradermally into the nape of the neck.[11]

-

Treatment: JNJ-39758979 is administered orally prior to the histamine injection.

-

Behavioral Observation: The number of scratching bouts directed at the injection site is counted for a defined period (e.g., 30 minutes) after the histamine injection.

Clinical Development

JNJ-39758979 progressed into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase 1 Studies

Phase 1 studies in healthy volunteers established the safety and pharmacokinetic profile of JNJ-39758979. The compound was generally well-tolerated, with dose-dependent nausea being the most common adverse event.[4] These studies confirmed the long plasma half-life of 124-157 hours after a single oral dose.[4] A pharmacodynamic effect was demonstrated through the dose-dependent inhibition of histamine-induced eosinophil shape change in ex vivo assays.[4]

A randomized, double-blind, crossover study in healthy subjects (NCT01068223) demonstrated that a single 600 mg oral dose of JNJ-39758979 was effective in reducing histamine-induced pruritus.[12]

Phase 2a Study in Atopic Dermatitis

A Phase 2a, randomized, double-blind, placebo-controlled study (NCT01753143) was conducted in adult Japanese patients with moderate atopic dermatitis.[9] Patients were randomized to receive JNJ-39758979 (100 mg or 300 mg) or placebo once daily for 6 weeks.[9]

The study was prematurely terminated due to safety concerns. However, a post-hoc analysis of the 88 randomized patients showed numerical improvements in the Eczema Area and Severity Index (EASI) scores for both JNJ-39758979 dose groups compared to placebo.[9] More notably, there were nominally significant improvements in patient-reported pruritus scores.[9]

Discontinuation of Development

The clinical development of JNJ-39758979 was terminated due to the occurrence of drug-induced agranulocytosis, a serious condition characterized by a severe reduction in neutrophils (a type of white blood cell).[9] Two patients receiving the 300 mg dose in the atopic dermatitis study developed neutropenia, which was considered a serious adverse event.[9] This adverse effect was thought to be an off-target effect and not related to the antagonism of the H4 receptor itself.

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.

Simplified signaling pathway of the histamine H4 receptor.

Activation of the H4R by histamine leads to the dissociation of the Gi/o protein into its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn leads to intracellular calcium mobilization and activation of protein kinase C (PKC).[8] These signaling events ultimately contribute to the physiological responses mediated by the H4R, such as immune cell chemotaxis.

Conclusion

JNJ-39758979 was a potent and selective histamine H4 receptor antagonist that demonstrated promising preclinical and early clinical efficacy for the treatment of pruritus and atopic dermatitis. Its development was a testament to the potential of targeting the H4R for inflammatory conditions. However, the emergence of a severe idiosyncratic adverse event, agranulocytosis, led to the termination of its clinical development. The story of JNJ-39758979 highlights the challenges in drug development, where unforeseen safety issues can halt the progression of an otherwise promising therapeutic candidate. Nevertheless, the knowledge gained from the development of JNJ-39758979 has been invaluable in furthering the understanding of H4R biology and has paved the way for the development of next-generation H4R antagonists with improved safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Behavioral differentiation between itch and pain in mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. Early life ovalbumin sensitization and aerosol challenge for the induction ofallergic airway inflammation in a BALB/c murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 7. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histamine induces cytoskeletal changes in human eosinophils via the H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]

- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 11. Involvement of histamine H4 and H1 receptors in scratching induced by histamine receptor agonists in BalbC mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

JNJ-39729209: A Novel TRPV1 Antagonist for the Modulation of Nociception

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of JNJ-39729209, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, and its role in nociception. The document is intended for researchers, scientists, and professionals in the field of drug development. It details the mechanism of action of TRPV1 in pain signaling, presents quantitative data on the activity of this compound and related compounds, outlines key experimental protocols for its evaluation, and visualizes the underlying biological pathways and experimental workflows.

Introduction to TRPV1 and Nociception

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons, specifically nociceptors[1][2]. These specialized neurons are responsible for detecting and transmitting noxious stimuli, which are perceived as pain[3]. TRPV1 acts as a molecular integrator of various noxious stimuli, including heat (>43°C), acidic conditions (pH < 6), and chemical ligands such as capsaicin, the pungent component of chili peppers[2].

Under normal physiological conditions, TRPV1 channels have a low probability of being open. However, in the presence of inflammatory mediators such as prostaglandins and bradykinin, these channels become sensitized, leading to a lower activation threshold. This sensitization contributes to thermal hyperalgesia (exaggerated pain response to heat) and allodynia (pain perception from non-painful stimuli), which are characteristic features of inflammatory and neuropathic pain states[1][4]. Consequently, antagonism of the TRPV1 receptor presents a promising therapeutic strategy for the management of various pain conditions[2][5].

This compound: A Potent TRPV1 Antagonist

This compound is a novel small molecule identified as a potent antagonist of the TRPV1 receptor. Its chemical name is 2-(2,6-dichlorobenzyl)-N-(4-(trifluoromethyl)phenyl)thiazolo[5,4-d]pyrimidin-7-amine. Preclinical data indicate that this compound exhibits significant anti-inflammatory and analgesic properties in various animal models of pain[6].

Quantitative Data

The following tables summarize the in vitro potency of this compound and related Johnson & Johnson TRPV1 antagonists. This data provides a comparative view of their activity across different species and assay formats.

Table 1: In Vitro Potency of this compound against TRPV1 [6]

| Species | pIC50 |

| Human | 7.9 |

| Rat | 8.5 |

| Canine | 7.9 |

| Guinea Pig | 7.7 |

Table 2: In Vitro Potency of a Related TRPV1 Antagonist, JNJ-17203212 [7]

| Parameter | Value (nM) | Assay Condition |

| IC50 | 38 ± 10 | Capsaicin-evoked responses in hTRPV1-transfected HEK293 cells |

| Ki | 27 ± 3 | Inhibition of capsaicin binding |

Signaling Pathway of TRPV1 in Nociception

The activation of TRPV1 on nociceptive nerve endings leads to the influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuronal membrane. If the depolarization reaches the threshold, it triggers an action potential that propagates along the sensory nerve to the spinal cord and ultimately to the brain, where the sensation of pain is perceived. In inflammatory conditions, various signaling pathways converge to sensitize TRPV1, exacerbating the pain response.

Experimental Protocols

The following protocols are representative of the methodologies used to evaluate the efficacy of TRPV1 antagonists like this compound in preclinical and clinical settings.

Preclinical Evaluation: Carrageenan-Induced Thermal Hyperalgesia in Rats

This model is widely used to assess the efficacy of analgesic compounds in a model of acute inflammatory pain.

Methodology:

-

Animals: Male Sprague-Dawley rats are used.

-

Acclimatization: Animals are acclimatized to the testing environment and handling for several days before the experiment.

-

Baseline Measurement: The baseline thermal sensitivity of the hind paws is determined using a plantar test apparatus (Hargreaves method). A radiant heat source is applied to the plantar surface of the paw, and the latency to paw withdrawal is recorded.

-

Drug Administration: Animals are randomly assigned to treatment groups and receive either vehicle or this compound at a specified dose (e.g., 30 mg/kg) via a designated route (e.g., subcutaneous injection).

-

Induction of Inflammation: A solution of 1% carrageenan in saline is injected into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.

-

Post-Treatment Measurement: Thermal paw withdrawal latencies are measured at various time points after carrageenan injection (e.g., 1, 2, 4, and 6 hours).

-

Data Analysis: The withdrawal latencies are compared between the vehicle- and this compound-treated groups to determine the analgesic effect of the compound.

Clinical Evaluation: Capsaicin-Induced Flare in Healthy Volunteers

This model assesses the ability of a TRPV1 antagonist to block the localized neurogenic inflammation (flare) induced by the topical application of capsaicin. This serves as a proof-of-pharmacology study in humans. A similar protocol was used for the related compound JNJ-39439335 (mavatrep)[8].

Methodology:

-

Participants: Healthy male and female volunteers are enrolled.

-

Study Design: A double-blind, placebo-controlled, randomized, sequential group design is often employed.

-

Drug Administration: Participants receive a single oral dose of this compound or placebo.

-

Capsaicin Challenge: A solution of capsaicin is applied topically to a defined area of the skin (e.g., forearm) at a specified time point after drug administration.

-

Flare Assessment: The area and intensity of the resulting flare (reddening of the skin) are measured at multiple time points using techniques such as laser Doppler imaging or digital photography.

-

Sensory Testing: Additional sensory testing, such as heat pain detection thresholds and heat pain tolerance, may be conducted on both normal and capsaicin-treated skin.

-

Data Analysis: The flare area and intensity, as well as sensory thresholds, are compared between the this compound and placebo groups to evaluate the antagonist's effect on TRPV1-mediated responses in humans.

Conclusion

This compound is a potent TRPV1 antagonist with demonstrated preclinical efficacy in models of inflammatory pain. The antagonism of the TRPV1 receptor represents a targeted approach to inhibit the signaling of noxious stimuli at the peripheral nociceptor. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other TRPV1 antagonists as potential novel analgesics. Further clinical studies are necessary to establish the therapeutic utility and safety profile of this compound in patients with various chronic pain conditions. The data and methodologies presented herein are intended to support the ongoing research and development efforts in the field of pain management.

References

- 1. The TRPV1 receptor and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TRPV1-Targeted Drugs in Development for Human Pain Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization [frontiersin.org]

- 5. tandfonline.com [tandfonline.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Selective Blockade of the Capsaicin Receptor TRPV1 Attenuates Bone Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TRPV1 antagonist JNJ-39439335 (mavatrep) demonstrates proof of pharmacology in healthy men: a first-in-human, double-blind, placebo-controlled, randomized, sequential group study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on P2X Receptor Antagonists for Chronic Cough Research: A Proxy for JNJ-39729209

Disclaimer: As of November 2025, there is no publicly available information regarding the specific compound JNJ-39729209 for the indication of chronic cough. This technical guide will therefore focus on the broader, well-researched class of P2X receptor antagonists, which are a leading area of investigation for novel antitussive therapies. The data and methodologies presented are based on published research for representative compounds in this class and serve as a proxy for understanding the potential development and application of a novel P2X antagonist like this compound.

Chronic cough, defined as a cough lasting eight weeks or longer, is a prevalent and often debilitating condition with a significant impact on quality of life.[1][2][3] For many patients, the cough is refractory to treatment of underlying conditions, highlighting a significant unmet medical need.[4][5] A key mechanism implicated in the pathophysiology of chronic cough is the hypersensitization of sensory nerves, with the P2X3 receptor playing a crucial role.[6][7] This has led to the development of P2X3 and P2X2/3 receptor antagonists as a promising new class of antitussive agents.[4][5][8]

Core Mechanism of Action: P2X Receptor Antagonism

P2X receptors are ATP-gated ion channels expressed on sensory nerve fibers, including vagal afferents that innervate the airways.[4][6] In the context of chronic cough, inflammation or irritation in the airways can lead to the release of extracellular ATP. This ATP then binds to and activates P2X3 and P2X2/3 receptors on sensory nerve endings.[5] This activation leads to depolarization of the neuron and the initiation of an action potential that travels to the brainstem, ultimately triggering the cough reflex. In chronic cough, this pathway is believed to be hypersensitized.[7] P2X receptor antagonists work by competitively binding to these receptors, thereby preventing ATP-mediated activation and subsequent nerve sensitization and cough signaling.[6]

Quantitative Data from Clinical Trials of P2X Antagonists

The following tables summarize efficacy and safety data from clinical trials of representative P2X3 receptor antagonists, Gefapixant and Camlipixant (BLU-5937), which serve as a basis for understanding the potential clinical profile of a novel agent in this class.

Table 1: Efficacy of P2X Antagonists in Reducing Cough Frequency

| Compound | Trial | Dose | Primary Endpoint | Placebo-Adjusted Reduction in 24-Hour Cough Frequency | p-value | Reference |

| Gefapixant | Phase 2b | 600 mg BID | Change from baseline in daytime cough frequency | 75% reduction from baseline with AF-219 vs placebo | <0.001 | [6] |

| Camlipixant | SOOTHE (Phase 2b) | 50 mg BID | Change from baseline to Day 28 in 24-hour cough frequency | -34.4% (95% CI, -50.5 to -13.3) | 0.0033 | --INVALID-LINK-- |

| Camlipixant | SOOTHE (Phase 2b) | 200 mg BID | Change from baseline to Day 28 in 24-hour cough frequency | -34.2% (95% CI, -50.7 to -12.2) | 0.0047 | --INVALID-LINK-- |

BID = twice daily; CI = Confidence Interval.

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) Associated with P2X Antagonists

| Compound | Trial | Most Common TEAEs | Incidence in Treatment Arm(s) | Incidence in Placebo Arm | Note | Reference |

| Gefapixant (AF-219) | Phase 2 | Taste Disturbance | All patients (100%) | Not reported | All taste-related adverse events were reported as mild to moderate. | [6] |

| Camlipixant | SOOTHE (Phase 2b) | Taste Alteration | 4.8-6.5% | 0% | Events were usually mild to moderate. The higher selectivity of Camlipixant for P2X3 over P2X2/3 is hypothesized to reduce taste-related side effects. | --INVALID-LINK-- |

Experimental Protocols: A Generalized Phase 2b/3 Clinical Trial Design

The following outlines a typical experimental protocol for a pivotal clinical trial investigating a novel P2X receptor antagonist for refractory or unexplained chronic cough, based on published study designs.[6], --INVALID-LINK--

1. Study Design:

-

Type: Randomized, double-blind, placebo-controlled, parallel-group, multicenter study.

-

Phases:

-

Screening Period (2-4 weeks): To assess eligibility criteria.

-

Placebo Run-in Period (optional, 1-2 weeks): To establish a stable baseline cough frequency and exclude high placebo responders.

-

Treatment Period (12-24 weeks): Patients are randomized to receive one of several doses of the investigational drug or a matching placebo.

-

Follow-up Period (2-4 weeks): To assess safety and durability of effect after treatment cessation.

-

2. Patient Population:

-

Inclusion Criteria:

-

Adults aged 18-80 years.

-

Diagnosis of refractory or unexplained chronic cough (cough duration ≥ 1 year).

-

Failure to respond to treatment for underlying conditions (e.g., asthma, GERD).

-

Baseline awake cough frequency of ≥25 coughs/hour, objectively measured.

-

-

Exclusion Criteria:

-

Current smoker or recent history of smoking.

-

History of respiratory tract infection within 4 weeks of screening.

-

Use of other antitussive medications.

-

3. Endpoints:

-

Primary Efficacy Endpoint: Change from baseline in 24-hour cough frequency at the end of the treatment period (e.g., Week 12), measured by an objective ambulatory cough monitor.

-

Secondary Efficacy Endpoints:

-

Change in awake cough frequency.

-

Change in cough severity, measured by a patient-reported outcome (PRO) such as a Visual Analog Scale (VAS) or Cough Severity Diary.

-

Change in cough-related quality of life, measured by a validated questionnaire (e.g., Leicester Cough Questionnaire - LCQ).

-

-

Safety and Tolerability Endpoints:

-

Incidence and severity of treatment-emergent adverse events (TEAEs).

-

Clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

-

4. Statistical Analysis:

-

The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population.

-

A mixed-effects model for repeated measures (MMRM) or analysis of covariance (ANCOVA) is commonly used to compare the change from baseline in log-transformed cough counts between the active treatment and placebo groups.

References

- 1. Chronic Cough - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Chronic cough - Symptoms and causes - Mayo Clinic [mayoclinic.org]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 5. Treatment of chronic cough: P2X3 receptor antagonists and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel P2X3 antagonist can SOOTHE chronic cough - Medical Conferences [conferences.medicom-publishers.com]

- 8. Safety and efficacy of P2X3 receptor antagonist for the treatment of refractory or unexplained chronic cough: A systematic review and meta-analysis of 11 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Validation of Icotrokinra (JNJ-77242113), a Selective IL-23 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No information was found for the compound "JNJ-39729209". This document provides a comprehensive overview of the target validation for a different Johnson & Johnson compound, icotrokinra (JNJ-77242113) , a first-in-class oral peptide antagonist of the Interleukin-23 receptor.

Introduction

Icotrokinra (JNJ-77242113) is an investigational, orally administered peptide designed to selectively and potently block the Interleukin-23 (IL-23) receptor.[1][2][3][4][5] The IL-23/Th17 signaling pathway is a critical driver of inflammation in several autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease.[6][7][8] By targeting the IL-23 receptor, icotrokinra aims to inhibit this key inflammatory cascade. This document details the preclinical and clinical studies that have validated the IL-23 receptor as the therapeutic target of icotrokinra.

The IL-23 Signaling Pathway in Psoriasis

The IL-23 signaling pathway plays a pivotal role in the pathogenesis of psoriasis.[6][7] In genetically predisposed individuals, environmental triggers can lead to the activation of dendritic cells and macrophages, which in turn produce IL-23.[9][10] IL-23 binds to its receptor (IL-23R) on the surface of T helper 17 (Th17) cells and other immune cells. This binding event activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, primarily leading to the phosphorylation of STAT3.[7][10] Phosphorylated STAT3 (pSTAT3) then translocates to the nucleus, where it promotes the transcription of genes encoding pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[6][7] These cytokines act on keratinocytes in the skin, inducing hyperproliferation and the production of other inflammatory mediators, which ultimately results in the characteristic plaques of psoriasis.[9] Icotrokinra is designed to interrupt this cascade by blocking the initial interaction between IL-23 and its receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies that validate the targeting of the IL-23 receptor by icotrokinra.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Cell/System | Reference |

| Binding Affinity (KD) | 7.1 pM | Human IL-23 Receptor | [8][11] |

| IC50 (IL-23 Signaling) | 5.6 pM | Human Peripheral Blood Mononuclear Cells (PBMCs) | [8][11] |

| IC50 (IFNγ Production) | 18.4 pM | Natural Killer (NK) Cells | [8][11] |

| IC50 (IFNγ Production) | 11 pM | Whole blood from healthy donors | [8][11] |

| IC50 (IFNγ Production) | 9 pM | Whole blood from psoriasis patients | [8][11] |

Table 2: Clinical Efficacy in Moderate-to-Severe Plaque Psoriasis (ICONIC-LEAD and ICONIC-TOTAL Phase 3 Trials)

| Endpoint (at Week 16) | Icotrokinra | Placebo | p-value | Reference |

| IGA score of 0/1 (clear/almost clear skin) | 64.7% | 8.3% | <0.001 | |

| PASI 90 (≥90% improvement in PASI score) | 49.6% | 4.4% | <0.001 | |

| IGA score of 0 (clear skin) | 33% | 1% | <0.001 | |

| PASI 100 (100% improvement in PASI score) | 27% | <1% | <0.001 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

IL-23-Induced pSTAT3 Phosphorylation Assay

This assay is crucial for demonstrating the direct inhibitory effect of icotrokinra on the intracellular signaling cascade initiated by IL-23 binding to its receptor.

Objective: To measure the inhibition of IL-23-induced STAT3 phosphorylation in human immune cells by icotrokinra.

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: The isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) and seeded in 96-well plates.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of icotrokinra or a vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.

-

Cell Stimulation: Recombinant human IL-23 is added to the wells to stimulate the IL-23 receptor. A set of wells without IL-23 stimulation serves as a negative control.

-

Fixation and Permeabilization: Following stimulation, the cells are fixed with a paraformaldehyde-based buffer and then permeabilized with a methanol-based buffer to allow intracellular antibody staining.

-

Staining: The cells are stained with fluorescently labeled antibodies specific for cell surface markers (e.g., CD4 for T helper cells) and intracellular pSTAT3.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the level of pSTAT3 in the specified immune cell populations.

-

Data Analysis: The median fluorescence intensity (MFI) of the pSTAT3 signal is determined for each condition. The percentage of inhibition by icotrokinra is calculated relative to the IL-23-stimulated control, and the IC50 value is determined by fitting the data to a dose-response curve.

IL-23-Induced IFNγ Production Assay

This assay assesses the functional consequence of IL-23 receptor blockade by measuring the inhibition of downstream cytokine production.

Objective: To measure the inhibition of IL-23-induced Interferon-gamma (IFNγ) production in human whole blood or isolated immune cells by icotrokinra.

Methodology:

-

Sample Preparation: Whole blood is collected from healthy donors or psoriasis patients in heparinized tubes. Alternatively, specific immune cell populations like Natural Killer (NK) cells can be isolated.

-

Compound Incubation: The whole blood or isolated cells are pre-incubated with a range of concentrations of icotrokinra or a vehicle control.

-

Cell Stimulation: The samples are stimulated with recombinant human IL-23 to induce IFNγ production. An unstimulated control is included.

-

Incubation: The samples are incubated for a prolonged period (e.g., 24-48 hours) at 37°C in a CO2 incubator to allow for cytokine secretion.

-

Supernatant Collection: After incubation, the samples are centrifuged, and the plasma or cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of IFNγ in the collected supernatants is measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

-

Data Analysis: The IFNγ concentrations are plotted against the icotrokinra concentrations. The percentage of inhibition is calculated, and the IC50 value is determined.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the target validation of icotrokinra.

References

- 1. Translational Pharmacokinetics of Icotrokinra, a Targeted Oral Peptide that Selectively Blocks Interleukin-23 Receptor and Inhibits Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Icotrokinra delivered an industry-leading combination of significant skin clearance with demonstrated tolerability in a once daily pill in Phase 3 topline results [prnewswire.com]

- 3. Icotrokinra delivered an industry-leading combination of significant skin clearance with demonstrated tolerability in a once daily pill in Phase 3 topline results [jnj.com]

- 4. Protagonist Therapeutics JNJ-2113 Update: IL23-Blocker Advances Into Multiple Clinical Development Programs for PsO, UC - - PracticalDermatology [practicaldermatology.com]

- 5. protagonist-inc.com [protagonist-inc.com]

- 6. Protagonist Therapeutics Announces First Subject Dosed in Phase 1 Study of Oral IL-23 Receptor Antagonist PN-235 (JNJ-77242113) [prnewswire.com]

- 7. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New data shows JNJ-2113, the first and only investigational targeted oral peptide, maintained skin clearance in moderate-to-severe plaque psoriasis through one year [jnj.com]

- 10. image-res-platform.s3.amazonaws.com [image-res-platform.s3.amazonaws.com]

- 11. academic.oup.com [academic.oup.com]

JNJ-39729209: A Cross-Species Analysis of TRPV1 Antagonism in Human, Rat, and Guinea Pig

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

JNJ-39729209 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain, inflammation, and cough pathways. Understanding the species-specific pharmacological profile of this compound is critical for the translation of preclinical findings to clinical applications. This guide provides a comprehensive overview of the binding affinity and functional potency of this compound at human, rat, and guinea pig TRPV1 receptors, supported by detailed experimental methodologies and pathway diagrams.

Quantitative Pharmacology

The pharmacological activity of this compound has been characterized across human, rat, and guinea pig TRPV1 receptors. The available data on binding affinity (pKi) and functional antagonism (pIC50) are summarized below.

| Species | Receptor | Parameter | Value |

| Human | TRPV1 | pKi | 7.8 |

| pIC50 (Proton Activation) | 7.9 | ||

| Rat | TRPV1 | pKi | 7.9 |

| pIC50 (Proton Activation) | 8.5 | ||

| Guinea Pig | TRPV1 | pIC50 (Functional Antagonism) | 7.7 |

| Table 1: Comparative Quantitative Data for this compound at TRPV1 Receptors.[1] |

Experimental Protocols

The following sections detail representative protocols for the key assays used to characterize the species specificity of this compound.

Radioligand Binding Assay for TRPV1 Receptor

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of this compound for human and rat TRPV1 receptors.

Objective: To determine the pKi of this compound at human and rat TRPV1 receptors.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing either human or rat TRPV1.

-

Radioligand: [³H]-Resiniferatoxin (RTX).

-

Test compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.2% bovine serum albumin (BSA).

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

In a 96-well microplate, add 50 µL of assay buffer, 50 µL of various concentrations of this compound (or vehicle for total binding), and 50 µL of [³H]-RTX at a final concentration equivalent to its Kd.

-

To initiate the binding reaction, add 100 µL of the cell membrane preparation (containing 10-20 µg of protein).

-

Incubate the plate at 37°C for 60 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.

-

Dry the filters, and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled RTX.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay

This protocol describes a method to assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced calcium influx in cells expressing TRPV1.

Objective: To determine the pIC50 of this compound against proton- and capsaicin-induced activation of human, rat, and guinea pig TRPV1.

Materials:

-

HEK293 cells transiently or stably expressing human, rat, or guinea pig TRPV1.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Agonists: Capsaicin or acidic buffer (pH 5.5) to induce proton activation.

-

Test compound: this compound.

-

96-well black-walled, clear-bottom microplates.

-

Fluorescence microplate reader with automated liquid handling.

Procedure:

-

Seed the TRPV1-expressing cells into 96-well plates and grow to confluence.

-

Load the cells with a calcium-sensitive dye by incubating with the dye solution in assay buffer for 60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.

-

Measure the baseline fluorescence using the plate reader.

-

Add the agonist (capsaicin or acidic buffer) to the wells and immediately measure the change in fluorescence intensity over time.

-

The increase in intracellular calcium upon agonist stimulation results in an increase in fluorescence.

-

Generate concentration-response curves for the antagonist by plotting the percentage of inhibition against the log concentration of this compound.

-

Determine the IC50 value from the curves and calculate the pIC50 (-logIC50).

In Vivo Capsaicin-Induced Cough Model in Guinea Pigs

This protocol details an in vivo model to evaluate the anti-tussive efficacy of this compound.

Objective: To assess the ability of this compound to inhibit capsaicin-induced cough in guinea pigs.

Materials:

-

Male Dunkin-Hartley guinea pigs.

-

This compound formulated for oral or intraperitoneal administration.

-

Capsaicin solution for aerosolization.

-

Whole-body plethysmograph chambers equipped with microphones and pressure transducers to record coughs.

-

Nebulizer.

Procedure:

-

Acclimatize the guinea pigs to the plethysmograph chambers.

-

Administer this compound or vehicle at a specified time before the capsaicin challenge.

-

Place the animals individually into the chambers.

-

Expose the animals to an aerosol of capsaicin (e.g., 30 µM) for a defined period (e.g., 5 minutes).

-

Record the number of coughs during and immediately after the exposure period using the microphone and pressure transducer data.

-

Compare the number of coughs in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition.

TRPV1 Signaling Pathway

Activation of the TRPV1 channel by stimuli such as capsaicin, heat, or protons leads to an influx of cations, primarily Ca²⁺ and Na⁺. This influx depolarizes the sensory neuron, leading to the generation of an action potential that is transmitted to the central nervous system, resulting in the sensation of pain. In the context of the airways, this activation can trigger the cough reflex. This compound, as a TRPV1 antagonist, blocks this initial activation step.

Conclusion

This compound is a potent TRPV1 antagonist with comparable activity at human and rat receptors, and significant functional antagonism at the guinea pig receptor. This cross-species pharmacological profile supports its preclinical development in these models for inflammatory pain and cough. The provided experimental frameworks offer a basis for the continued investigation and characterization of this and other novel TRPV1 antagonists.

References

JNJ-39729209: A Comprehensive Technical Review of a Potent and Selective TRPV1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-39729209 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain, inflammation, and cough pathways. This technical guide provides an in-depth review of the available preclinical data on this compound, including its in vitro and in vivo pharmacology. The document details the experimental protocols for key assays and presents quantitative data in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal integrator of noxious stimuli, including heat, protons (low pH), and endogenous inflammatory mediators, as well as exogenous vanilloid compounds like capsaicin. Activation of TRPV1 leads to the influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the transmission of pain signals. Its role in nociception, neurogenic inflammation, and cough has made it an attractive target for the development of novel analgesic, anti-inflammatory, and anti-tussive agents.

This compound has been identified as a potent and selective antagonist of the TRPV1 receptor. This document synthesizes the publicly available scientific literature to provide a comprehensive technical overview of this compound.

In Vitro Pharmacology

Binding Affinity and Functional Antagonism

This compound demonstrates high affinity for both human and rat TRPV1 receptors. Functional assays confirm its ability to potently inhibit the activation of these receptors by various stimuli.

| Parameter | Species | Value | Assay Type |

| pKi | Human | 7.8 | Radioligand Binding |

| pKi | Rat | 7.9 | Radioligand Binding |

| pIC50 (Proton activation) | Human | 7.9 | Functional Assay |

| pIC50 (Proton activation) | Rat | 8.5 | Functional Assay |

Table 1: In Vitro Activity of this compound at TRPV1 Receptors

Selectivity

This compound exhibits selectivity for TRPV1 over other related TRP channels. At a concentration of 10 µM, it showed no significant agonist or antagonist activity at TRPV2, hTRPV4, or hTRPA1.

In Vivo Pharmacology

Preclinical in vivo studies have demonstrated the efficacy of this compound in various models of pain, inflammation, and cough.

Analgesic and Anti-inflammatory Effects

This compound has shown significant efficacy in rodent models of inflammatory pain.

-

Carrageenan-Induced Thermal Hyperalgesia: this compound demonstrated significant efficacy in reversing thermal hyperalgesia in this model.

-

Complete Freund's Adjuvant (CFA)-Evoked Thermal Hyperalgesia: The compound also showed significant activity in this model of chronic inflammation.

Anti-Tussive Activity

In a guinea pig model of capsaicin-induced cough, this compound exhibited significant anti-tussive effects, highlighting its potential for the treatment of cough.

Other In Vivo Effects

-

Capsaicin-Induced Hypotension: this compound effectively blocks the hypotensive effects of capsaicin.

-

Thermoregulation: The compound induces a mild hyperthermia and inhibits capsaicin-induced hypothermia, which are known on-target effects of TRPV1 antagonists.

Experimental Protocols

Radioligand Binding Assay for TRPV1

This protocol outlines a typical filtration binding assay to determine the binding affinity of a test compound for the TRPV1 receptor.

Caption: Workflow for a standard TRPV1 radioligand binding assay.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the TRPV1 receptor are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction. The final membrane pellet is resuspended in an assay buffer.

-

Binding Reaction: The membrane preparation is incubated with a specific TRPV1 radioligand (e.g., [³H]resiniferatoxin) and varying concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of an unlabeled TRPV1 ligand.

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter, trapping the membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Carrageenan-Induced Thermal Hyperalgesia in Rats

This in vivo model is used to assess the analgesic efficacy of compounds in a model of acute inflammation.

Caption: Experimental workflow for the carrageenan-induced thermal hyperalgesia model.

Methodology:

-